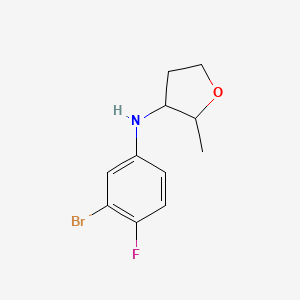

N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine

Description

N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine is a halogenated aryl amine derivative featuring a 2-methyloxolane (tetrahydrofuran) ring linked to a substituted phenyl group.

Properties

Molecular Formula |

C11H13BrFNO |

|---|---|

Molecular Weight |

274.13 g/mol |

IUPAC Name |

N-(3-bromo-4-fluorophenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C11H13BrFNO/c1-7-11(4-5-15-7)14-8-2-3-10(13)9(12)6-8/h2-3,6-7,11,14H,4-5H2,1H3 |

InChI Key |

OXGQIBNEDYVTOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine typically involves the following steps:

Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.

Amination: The brominated and fluorinated phenyl compound is then reacted with 2-methyloxolan-3-amine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

Pharmaceutical Research: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Biochemical Studies: It can be used in studies involving enzyme inhibition or receptor binding.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Chemical Manufacturing: It can be employed in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Oxolane Derivatives

N-(3-Bromophenyl)-2-methyloxolan-3-amine (CAS 1546098-17-2)

- Molecular Formula: C₁₁H₁₄BrNO

- Molecular Weight : 256.14 g/mol

- Key Features: A bromine atom at the phenyl 3-position and a methyl-substituted oxolane ring.

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3)

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.72 g/mol

- Key Features: A chlorine atom at the phenyl 4-position and a methyl group at the 2-position. The smaller Cl atom (vs. Br) reduces steric hindrance, while the methyl group enhances lipophilicity. This compound may exhibit improved solubility in non-polar solvents compared to brominated analogs .

Comparison Table: Physical Properties

Heterocyclic Amine Analogs

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Key Features: An amide-linked pyridine ring instead of oxolane. The planar conformation due to π-conjugation between the amide and aromatic rings facilitates hydrogen bonding, forming centrosymmetric dimers in the solid state . This contrasts with the non-planar oxolane derivatives, which lack strong hydrogen-bond donors.

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

- Key Features: A triazole ring system, which is more electron-deficient than oxolane. These compounds are synthesized via cyclization in n-butanol with K₂CO₃, a method distinct from the SNAr or coupling reactions used for oxolane amines . The triazole’s aromaticity may enhance binding to metal ions or biological targets compared to oxolane derivatives.

Fluorinated Amine Derivatives

N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine

- Key Features: A fluorine atom on a propyl chain and a phenoxy group. The fluorine increases metabolic stability and lipophilicity, while the flexible propyl chain allows for conformational adaptability . This contrasts with the rigid oxolane ring in the target compound, which restricts rotation and may reduce entropic penalties during molecular recognition.

Research Findings and Implications

Electronic and Steric Effects

- Halogen Influence: Bromine’s polarizability and size (vs.

Biological Activity

N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a unique oxolane ring structure that may influence its interaction with biological targets. The presence of halogen substituents (bromo and fluoro) on the phenyl ring enhances its lipophilicity and may improve binding affinity to various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in pain perception and mood regulation.

- Enzyme Inhibition : It has been shown to inhibit certain protein kinases, which play crucial roles in cell signaling and regulation.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against a range of bacterial strains, indicating its use as an antimicrobial agent.

- Anticancer Properties : Similar compounds have shown antiproliferative effects against cancer cell lines, suggesting that this compound may also possess anticancer activity.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially providing therapeutic benefits in neurological disorders.

Data Table: Biological Activity Overview

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

A recent investigation assessed the antiproliferative effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells. These findings suggest promising anticancer properties that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.